Torsemide, a loop diuretic, has been extensively studied for its pharmacological effects in various medical conditions, particularly in the management of hypertension and heart failure. The drug's efficacy is attributed to its ability to inhibit the Na+/K+/2Cl− cotransporter type 2 in the thick ascending loop of Henle, which results in increased excretion of urinary sodium and chloride and subsequent diuresis5. Torsemide's unique properties, such as high bioavailability and a longer elimination half-life compared to other diuretics, make it a valuable therapeutic agent6.
Torsemide has shown potential advantages over furosemide in patients with heart failure and renal disease. Its favorable pharmacodynamics and pharmacokinetics, such as higher bioavailability, longer duration of effect, and decreased kaliuresis, may contribute to improved clinical outcomes in these patients5. A study evaluating torsemide in chronic heart failure patients demonstrated a reduction in myocardial fibrosis, which was associated with decreased PCP activation3.
In the treatment of hypertension, torsemide's vasodilator effect, as evidenced by its ability to block angiotensin II-induced vasoconstriction, plays a significant role in its antihypertensive properties1. The drug's inhibition of aldosterone secretion further supports its use in managing hypertension2.
Interestingly, torsemide has also been investigated for its role as a corrosion inhibitor for mild steel in hydrochloric acid medium. Studies have shown that torsemide can form a protective layer on the mild steel surface, suggesting its potential application in industrial settings to prevent corrosion4.
Torsemide Carboxylic Acid is primarily sourced from the metabolic breakdown of torsemide in the human body. The major pathway involves the action of cytochrome P450 enzymes, particularly CYP2C9, which facilitates the conversion of torsemide into its carboxylic acid form . This compound is classified under organic compounds, specifically as a sulfonamide derivative due to its structural characteristics.
The synthesis of Torsemide Carboxylic Acid can be understood through the metabolic pathways that lead to its formation from torsemide. The primary method involves hepatic metabolism where torsemide undergoes oxidation reactions catalyzed by cytochrome P450 enzymes.
The molecular structure of Torsemide Carboxylic Acid can be analyzed through its chemical formula .
Torsemide Carboxylic Acid primarily participates in reactions related to its metabolic pathway and potential interactions with other biomolecules.
The mechanism of action for Torsemide Carboxylic Acid is primarily indirect, as it is an inactive metabolite of torsemide.
Torsemide Carboxylic Acid exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Torsemide Carboxylic Acid serves primarily as a marker for the metabolic activity of torsemide rather than having direct therapeutic applications itself.
Torsemide carboxylic acid is systematically named 3-((3-(N-(Isopropylcarbamoyl)sulfamoyl)pyridin-4-yl)amino)benzoic acid, reflecting its structural relationship to torsemide (torasemide) with a carboxyl group replacing the 3'-methyl substituent on the phenyl ring [1] [3] [6]. Its molecular formula is C₁₆H₁₈N₄O₅S, with a molecular weight of 378.40 g/mol, calculated as follows: 16 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom [1] [4] [9]. The CAS registry number 113844-99-8 uniquely identifies this compound in chemical databases [1] [3] [9]. Key structural features include:
Crystallization behavior significantly influences the physicochemical properties of torsemide carboxylic acid. While direct crystallographic data for this compound is limited in the provided sources, studies on torsemide polymorphs offer insights into potential crystallization patterns for its metabolite [2] [5]. Torsemide exists in two monotropically related polymorphs:
Table 1: Polymorph Characteristics of Torsemide Derivatives
Property | Modification I | Modification II | Pseudopolymorph (Form A) |
---|---|---|---|
Melting Point | 158–161°C | 155–158°C | Dehydration at ~100°C |
Solubility (20°C) | 0.34 mmol/L | 0.93 mmol/L | Variable |
Hygroscopicity | Low | Low | High |
Primary Solvent | Non-polar solvents | Polar aprotic | 1-Butanol/water |
Spectroscopic profiles provide definitive identification of torsemide carboxylic acid:
Secondary peaks include S=O asymmetric stretch (1340 cm⁻¹) and C–N stretch (1250 cm⁻¹) [5] [8].
Nuclear Magnetic Resonance (NMR):
¹³C NMR: The carboxylic carbon absorbs at δ 170–175 ppm. Pyridine and benzene carbons span δ 115–150 ppm, with the sulfonylurea carbonyl at δ 155 ppm [8].
Mass Spectrometry (MS):Major fragments include:
Torsemide carboxylic acid is the primary oxidative metabolite of torsemide, differing by replacement of the 3'-methyl group with a carboxylic acid function [6]. This modification profoundly alters physicochemical behavior:
Table 2: Structural and Functional Comparison with Torsemide
Property | Torsemide | Torsemide Carboxylic Acid | Impact |
---|---|---|---|
Molecular Formula | C₁₆H₂₀N₄O₃S | C₁₆H₁₈N₄O₅S | +32 amu (addition of O₂) |
Molecular Weight | 348.41 g/mol | 378.40 g/mol | Higher mass |
3'-Substituent | Methyl (-CH₃) | Carboxylic acid (-COOH) | Enhanced acidity/polarity |
Aqueous Solubility | Low (mod. I: 0.34 mmol/L) | Higher (similar to mod. II) | Improved dissolution |
pKa | ~7.1 (sulfonamide) | ~4.2 (carboxyl), ~7.1 (sulfonamide) | pH-dependent ionization |
Key implications:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8